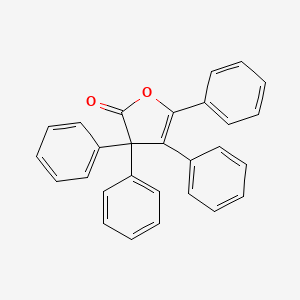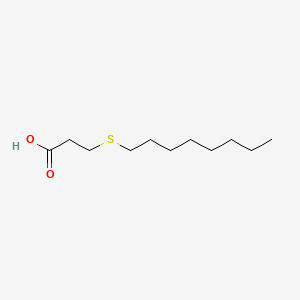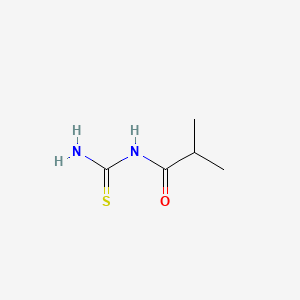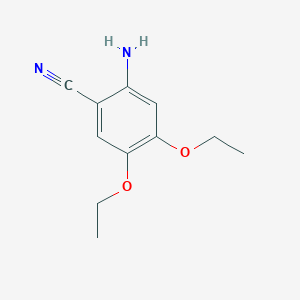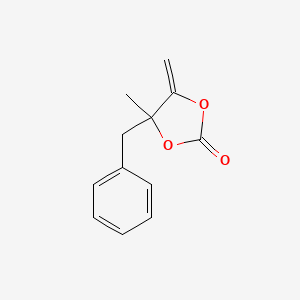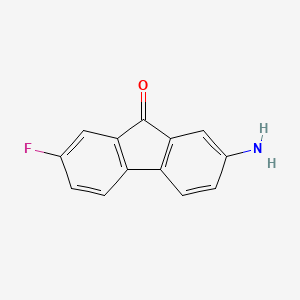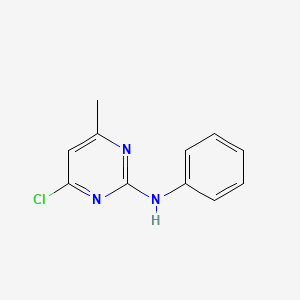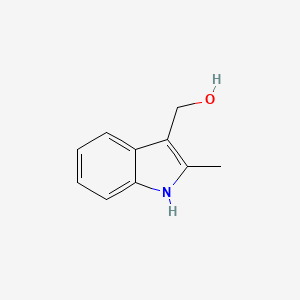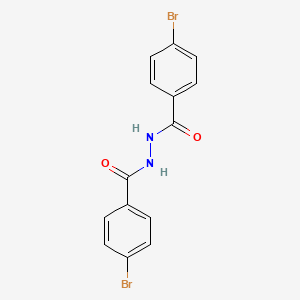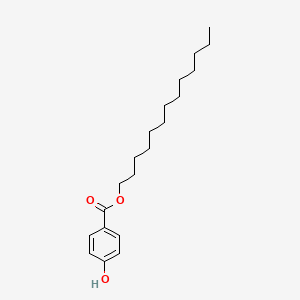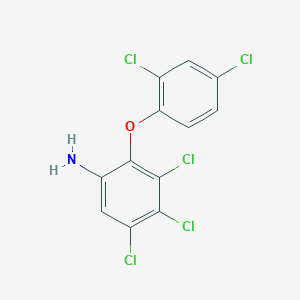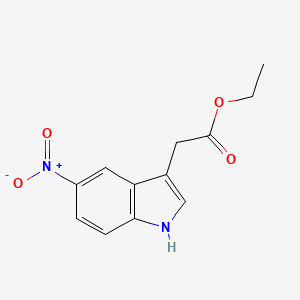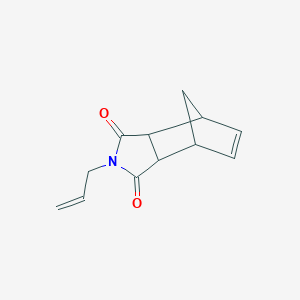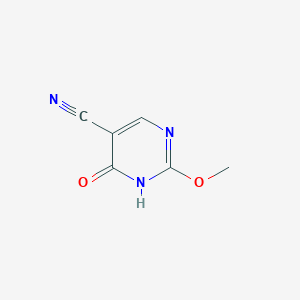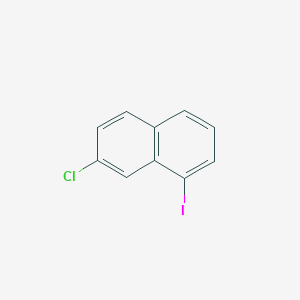
7-Chloro-1-iodonaphthalene
Overview
Description
7-Chloro-1-iodonaphthalene is a heterocyclic organic compound with the molecular formula C₁₀H₆ClI It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 7 are replaced by iodine and chlorine, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Chloro-1-iodonaphthalene can be synthesized through several methods. One common approach involves the halogenation of naphthalene derivatives. For instance, starting with 1-iodonaphthalene, chlorination can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under specific conditions . Another method involves the direct iodination of 7-chloronaphthalene using iodine and an oxidizing agent like nitric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow methods to enhance safety and efficiency. For example, a continuous flow Grignard reaction can be employed, where the halogenated naphthalene is reacted with magnesium in a packed-bed column . This method allows for better control over reaction conditions and reduces the risk associated with handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Palladium catalysts are often used in substitution reactions involving this compound.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Biaryl Compounds: Formed through coupling reactions.
Naphthoquinones: Resulting from oxidation reactions.
Dihydronaphthalenes: Produced via reduction reactions.
Scientific Research Applications
7-Chloro-1-iodonaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-1-iodonaphthalene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles.
Oxidative Addition: In cross-coupling reactions, it undergoes oxidative addition to form organometallic intermediates, which then participate in further transformations.
Comparison with Similar Compounds
Similar Compounds
1-Iodonaphthalene: Similar structure but lacks the chlorine atom at position 7.
6-Chloro-1-iodonaphthalene: Chlorine atom is at position 6 instead of 7.
Uniqueness
7-Chloro-1-iodonaphthalene is unique due to the presence of both chlorine and iodine atoms on the naphthalene ring, which imparts distinct reactivity and properties compared to its analogs. This dual halogenation allows for diverse chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
7-chloro-1-iodonaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClI/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJGDLIUAKYSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499706 | |
| Record name | 7-Chloro-1-iodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70109-79-4 | |
| Record name | 7-Chloro-1-iodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


